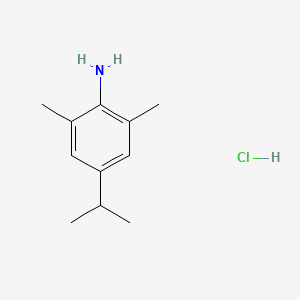

2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride

Beschreibung

Significance and Research Rationale within Aromatic Amine Chemistry

Aromatic amines are fundamental building blocks in the synthesis of a vast array of chemical products, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.comncats.io The compound 2,6-dimethyl-4-(propan-2-yl)aniline (B3052504) hydrochloride belongs to a subset of aromatic amines known as sterically hindered anilines. The presence of two methyl groups in the ortho positions relative to the amino group creates a sterically crowded environment. This structural feature can impart unique reactivity and properties to the molecule.

The rationale for research into such compounds is often driven by the desire to fine-tune the electronic and steric properties of ligands used in coordination chemistry and catalysis. rsc.orgrsc.org Sterically hindered anilines can stabilize reactive metal centers, leading to catalysts with enhanced selectivity and stability. rsc.org Furthermore, the specific substitution pattern of 2,6-dimethyl-4-(propan-2-yl)aniline, with an isopropyl group at the para position, can influence its solubility and electronic characteristics, making it a target for the development of new materials with tailored properties. The study of its hydrochloride salt is particularly relevant for applications where increased water solubility or stability is required.

Structural Classification and General Relevance of Aniline (B41778) Hydrochlorides in Synthetic Organic Chemistry

2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride is classified as a substituted aniline hydrochloride. Aniline, the simplest aromatic amine, and its derivatives are weak bases that readily react with strong acids, such as hydrochloric acid, to form anilinium salts. wikipedia.org The formation of the hydrochloride salt involves the protonation of the amino group, resulting in the anilinium cation and a chloride anion.

Aniline hydrochlorides are generally white to off-white crystalline solids with higher melting points and greater water solubility compared to their free amine counterparts. chemicalbook.com These properties make them advantageous in various synthetic procedures. For instance, the conversion to a hydrochloride salt can be used to purify anilines, as the salt can be easily isolated by filtration and then converted back to the free amine by treatment with a base. sciencemadness.org Moreover, in certain reactions, the anilinium salt form can be used to moderate the reactivity of the amino group or to direct the regioselectivity of electrophilic aromatic substitution. cdnsciencepub.com

Historical Overview of Academic Investigations on Structurally Related Compounds

The study of aniline and its derivatives has a rich history dating back to the 19th century, with initial discoveries revolving around the production of synthetic dyes. osti.gov The development of methods for the synthesis of substituted anilines has been a continuous area of research. Early methods often involved the nitration of a substituted aromatic compound followed by reduction. chemicalbook.com

In the context of sterically hindered anilines, academic investigations have focused on understanding the impact of bulky ortho substituents on the reactivity of the amino group and the aromatic ring. For example, the chemistry of 2,6-dimethylaniline (B139824) and 2,6-diisopropylaniline (B50358) has been explored in the context of ligand synthesis for transition metal catalysis. cdnsciencepub.comwikipedia.org Research has also delved into the synthesis of these compounds, with methods such as the alkylation of aniline or the amination of substituted phenols being investigated. wikieducator.orggoogle.com The study of the hydrochloride salts of these related compounds has often been a part of their characterization and purification processes. cdnsciencepub.com

Scope and Objectives for Advanced Research on 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride

A second objective would be the thorough characterization of the compound's physicochemical properties and a detailed investigation of its reactivity. This would include comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to establish a reference dataset. osti.govecut.edu.cnwpmucdn.com Understanding its behavior in various chemical transformations would be crucial for its potential application as a building block in organic synthesis.

Finally, a significant area of future research would be to explore its utility as a ligand precursor in catalysis. enamine.net The unique steric and electronic properties conferred by the dimethyl and isopropyl substituents could lead to the development of novel catalysts for a range of organic reactions. Investigating the coordination chemistry of the free aniline with various metal centers would be a logical step in this direction.

Detailed Research Findings

While specific research articles detailing the synthesis and properties of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride are scarce, information can be compiled from general chemical knowledge and data on structurally similar compounds.

Physicochemical Properties

The following table summarizes the known and predicted properties of the free aniline and the expected properties of its hydrochloride salt.

| Property | 2,6-Dimethyl-4-(propan-2-yl)aniline | 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride (Predicted) |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |

| Molecular Weight | 163.26 g/mol | 199.72 g/mol |

| Appearance | - | Likely a white to off-white crystalline solid |

| Melting Point | - | Higher than the free base |

| Boiling Point | - | Decomposes upon heating |

| Solubility | Likely soluble in organic solvents | Soluble in water, alcohols |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride is not available. However, based on the structure and data for similar compounds, the following characteristic signals can be predicted.

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR | - Aromatic protons (singlet or narrow multiplet) - Isopropyl CH (septet) - Isopropyl CH₃ (doublet) - Aromatic CH₃ (singlet) - NH₃⁺ protons (broad singlet) |

| ¹³C NMR | - Aromatic carbons (multiple signals) - Isopropyl CH and CH₃ carbons - Aromatic CH₃ carbon |

| IR Spectroscopy | - N-H stretching of the anilinium ion (broad band) - C-H stretching (aromatic and aliphatic) - Aromatic C=C stretching - C-N stretching |

| Mass Spectrometry | - Molecular ion peak for the free aniline (after loss of HCl) |

Eigenschaften

IUPAC Name |

2,6-dimethyl-4-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-7(2)10-5-8(3)11(12)9(4)6-10;/h5-7H,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKNNBAWKUYEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl 4 Propan 2 Yl Aniline Hydrochloride

Direct Synthesis Strategies and Reaction Pathways

The creation of the target compound's aniline (B41778) precursor, 2,6-Dimethyl-4-(propan-2-yl)aniline (B3052504), is primarily achieved through the alkylation of an aromatic amine. This involves introducing methyl and isopropyl groups onto the aniline ring.

Conventional Synthetic Routes Utilizing Aniline Derivatives and Isopropylation

Conventional synthesis of substituted anilines like 2,6-Dimethyl-4-(propan-2-yl)aniline often employs Friedel-Crafts alkylation. nih.gov This electrophilic aromatic substitution reaction typically involves reacting an aniline derivative with an alkylating agent in the presence of a Lewis acid catalyst. However, direct alkylation of aniline can be problematic as the amino group (-NH2) is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. stackexchange.comyoutube.com

To circumvent this, a common strategy involves the N-acylation of the aniline to protect the amino group, followed by the Friedel-Crafts alkylation, and subsequent hydrolysis to restore the amino group. stackexchange.com A more direct industrial approach for similar compounds involves the high-temperature, high-pressure alkylation of an appropriate aniline precursor with an olefin (like propene for isopropylation) using an aluminum anilide type catalyst. google.comgoogle.com

A plausible conventional route could start with 2,6-dimethylaniline (B139824). The isopropylation step would then be carried out to introduce the isopropyl group at the para position. The final step is the formation of the hydrochloride salt, which is achieved by treating the synthesized aniline with hydrochloric acid. This not only converts the amine into its more stable salt form but also serves as an initial purification step. google.com

Exploration of Novel and Mechanistically Distinct Methodologies

Modern synthetic chemistry has explored several novel pathways to produce substituted anilines, aiming for greener, more efficient, and selective processes.

One such method is the amination of phenols . For instance, 2,6-dimethylaniline can be synthesized by reacting 2,6-dimethylphenol (B121312) with ammonia (B1221849) at high temperatures in the presence of a hydrogen transfer catalyst like palladium on charcoal. prepchem.comgoogle.com This approach could be adapted, starting from 2,6-dimethyl-4-isopropylphenol, to yield the target aniline.

Another innovative approach involves the synthesis from cyclohexanones . A reported method describes the synthesis of anilines from cyclohexanones using a Palladium/Carbon–ethylene system, where a combination of NH₄OAc and K₂CO₃ under non-aerobic conditions facilitates the reaction. acs.org

Catalytic 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides offers a sophisticated route to 4-(sec-alkyl)anilines. nih.gov This tandem strategy allows for the construction of complex aniline derivatives that are otherwise difficult to access. nih.gov

Additionally, three-component coupling reactions involving anilines, aldehydes, and terminal alkynes have gained attention for their high atom economy and operational simplicity in creating complex heterocyclic structures, a principle that could be adapted for aniline synthesis. chemrevlett.com

Optimization of Reaction Conditions and Precursor Selection for Enhanced Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing byproducts. Key parameters for the alkylation of anilines include temperature, pressure, catalyst selection, and the molar ratio of reactants.

For vapor-phase alkylation of aniline, factors such as the feed rate, temperature, and pressure significantly influence the activity and selectivity of the products. researchgate.net In liquid-phase alkylations, using an aluminum anilide catalyst, the reaction is typically conducted at elevated temperatures (e.g., 280–290 °C) and high pressure. google.com The molar ratio of the alkylating agent (e.g., olefin) to the aniline derivative is a critical factor; an excess of the alkylating agent can drive the reaction towards completion but may also lead to over-alkylation. researchgate.net

The choice of catalyst is also paramount. While traditional Lewis acids like AlCl₃ are common, newer catalysts, including various metal oxides on supports like attapulgite (B1143926) clay or zeolites, have been investigated to improve selectivity for C-alkylation over N-alkylation. researchgate.netresearchgate.net For instance, in the production of N,N-dimethylaniline, spherical alumina (B75360) has been reported as a highly active catalyst with a long service life. alfa-chemistry.com

Below is a table summarizing key parameters that are typically optimized for aniline alkylation reactions.

| Parameter | Typical Range/Options | Effect on Reaction |

| Temperature | 200–440 °C (Vapor Phase) | Affects reaction rate and selectivity; higher temperatures can lead to degradation or rearrangement. researchgate.net |

| Pressure | Atmospheric to >1000 psig | Higher pressure is often required for liquid-phase reactions with gaseous olefins. google.com |

| Catalyst | AlCl₃, Aluminum Anilide, Fe₂O₃/Clay, Zeolites, Pd/C | Determines reaction pathway and selectivity (ortho-, para-, N-alkylation). stackexchange.comresearchgate.net |

| Reactant Molar Ratio | Varied (e.g., Alcohol:Aniline) | Influences conversion rate and selectivity; excess alkylating agent can increase conversion but may lead to polysubstitution. researchgate.net |

| Solvent | Often solvent-free; or inert solvents like THF | Can influence reaction rate and product isolation. |

Purification and Isolation Techniques in the Context of Preparative Chemistry

The final purity of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride is highly dependent on the purification and isolation methods employed. These techniques aim to remove unreacted starting materials, catalysts, and byproducts from the reaction mixture.

Recrystallization Protocols for Product Refinement

Recrystallization is a primary technique for purifying solid organic compounds. The formation of the hydrochloride salt itself is an effective purification step, as the salt often has significantly different solubility properties from the parent aniline and non-basic impurities. lookchem.com

The general protocol involves dissolving the crude aniline hydrochloride in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. scribd.com As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while impurities remain dissolved in the mother liquor. researchgate.net

The choice of solvent is critical. For amine hydrochlorides, alcohols like 2-propanol are often preferred over ethanol, where many salts are too soluble. researchgate.net Sometimes, a non-polar solvent like diethyl ether can be added to a solution in a more polar solvent to induce precipitation. researchgate.netgoogle.com Washing the final crystals with a cold solvent (e.g., acetone (B3395972) or ether) can help remove residual impurities. researchgate.netsciencemadness.org

| Solvent System | Rationale |

| 2-Propanol | Good solvent for dissolving the salt when hot, but has lower solvating power when cold, allowing for crystallization. researchgate.net |

| Ethanol/Diethyl Ether | The salt is dissolved in a minimal amount of a polar solvent (ethanol), and a less polar anti-solvent (ether) is added to reduce solubility and induce crystallization. researchgate.net |

| Aqueous HCl | Dissolving the crude salt in dilute acid can help remove organic, non-basic impurities through filtration before regenerating and re-precipitating the pure salt. sciencemadness.org |

Chromatographic Separation Methods for Impurity Removal

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: For purifying the free aniline base before salt formation, column chromatography is often employed. Basic amines can interact strongly with acidic silica (B1680970) gel, leading to poor separation and product loss. biotage.com To mitigate this, several strategies are used:

Amine Additives: Adding a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can neutralize the acidic sites on the silica gel. biotage.com

Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups provides a more suitable environment for purifying basic compounds. biotage.combiotage.com

Alumina: Using neutral or basic alumina as the stationary phase is another alternative to silica gel.

Gas Chromatography (GC): This technique is primarily used for analytical purposes, such as monitoring the progress of a reaction or assessing the purity of the final product. google.com By derivatizing the amines, for example into iodobenzenes, their detection by GC can be enhanced. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of amine compounds. For basic amines, using a mobile phase with a high pH (alkaline) can improve retention and separation by keeping the analyte in its neutral, more hydrophobic form. biotage.com

Scalable Synthesis Considerations for Research and Industrial Applications

The industrial production of substituted anilines like 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride requires synthetic routes that are not only efficient and high-yielding but also economically viable, safe, and environmentally sustainable. Scalability from laboratory research to industrial application introduces significant challenges related to reaction conditions, reagent costs, process control, and product purification. The synthesis of this specific molecule can be approached through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring followed by the introduction of the amine group, or the functionalization of a pre-existing aniline derivative.

A prevalent and historically significant method for the large-scale production of anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. researchgate.net For the target compound, this would hypothetically begin with 1,3-dimethyl-5-isopropylbenzene. However, controlling the regioselectivity of nitration to exclusively obtain the desired 2-nitro-1,5-dimethyl-3-isopropylbenzene can be challenging, often leading to isomeric impurities that complicate downstream purification. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation, a robust and widely used industrial process. Metals such as palladium, platinum, or nickel on a carbon support are common catalysts for this transformation. researchgate.net This hydrogenation step is generally high-yielding and clean, but the initial nitration challenges often lead manufacturers to explore alternative routes.

A more direct and often preferred industrial strategy is the direct alkylation of a suitable aniline precursor. In this case, the logical starting material would be 2,6-dimethylaniline. The key transformation is a Friedel-Crafts alkylation to introduce the isopropyl group at the para-position.

Key Considerations for Scalable Alkylation:

Catalyst Selection: The choice of catalyst is critical. While classic Lewis acids like aluminum chloride (AlCl₃) are effective, their use on an industrial scale is hampered by the generation of large amounts of corrosive and environmentally hazardous waste during aqueous workup. Heterogeneous catalysts, such as acidic zeolites or molecular sieves, are increasingly favored as they are reusable, reduce waste, and simplify product separation. researchgate.net For instance, the alkylation of aniline with isopropanol (B130326) has been successfully demonstrated using HWC-3 molecular sieve catalysts. researchgate.net

Alkylation Agent: Propylene gas or isopropanol are the most common and cost-effective reagents for introducing an isopropyl group. The choice between them affects reactor design and operating conditions. Propylene requires a pressurized system, while isopropanol can be used at or near atmospheric pressure but introduces water as a byproduct.

Reaction Conditions: Temperature, pressure, and reactant molar ratios must be carefully optimized to maximize the yield of the desired 4-isopropyl product and minimize the formation of ortho-isomers or poly-alkylated byproducts. A patent for a related compound, 2,6-diisopropylaniline (B50358), utilizes high temperatures (300–320 °C) and pressures (6–8 MPa) for the alkylation of aniline with propylene. google.com Similar conditions might be explored for the target synthesis.

Process Type: Both batch and continuous flow processes can be considered. Continuous flow reactors, in particular, offer advantages for scalability, including better heat and mass transfer, improved safety for exothermic reactions, and more consistent product quality.

The following table summarizes representative conditions for the alkylation of anilines, which would be foundational in developing a scalable process for 2,6-dimethyl-4-(propan-2-yl)aniline.

| Parameter | Alkylation with Isopropanol researchgate.net | Alkylation with Propylene google.com |

|---|---|---|

| Starting Material | Aniline | Aniline |

| Catalyst | HWC-3 Molecular Sieve | Homogeneous Catalyst (e.g., Aluminum Anilide type) |

| Temperature | 342–367 °C (615–640 K) | 300–320 °C |

| Pressure | 0.1–0.5 MPa | 6–8 MPa |

| Key Outcome | High selectivity for p-isopropylaniline (94%) | Production of 2,6-diisopropylaniline |

An alternative scalable approach involves building the aniline from a corresponding cyclohexanone (B45756) derivative. This method offers the advantage of installing the desired substitution pattern on the six-membered ring before aromatization, thus avoiding issues with regioselectivity on the aromatic ring. acs.orgbohrium.com The process generally involves the reaction of a substituted cyclohexanone with an ammonia source, followed by catalytic dehydrogenation to form the aniline. acs.org Palladium on carbon (Pd/C) is an effective catalyst for this aromatization step. bohrium.com

Final Salt Formation:

Once the free base, 2,6-dimethyl-4-(propan-2-yl)aniline, is synthesized and purified, the final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction, typically performed by treating a solution of the aniline in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) with hydrogen chloride gas or a solution of HCl in an organic solvent. The hydrochloride salt usually has lower solubility in organic solvents and precipitates, allowing for easy isolation by filtration. A process for a related compound involves dissolving the aniline derivative in a solvent like carbon tetrachloride and introducing HCl gas until saturation is reached, causing the hydrochloride salt to precipitate. google.com This method is highly efficient and scalable.

Chemical Reactivity and Transformations of 2,6 Dimethyl 4 Propan 2 Yl Aniline Hydrochloride

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

2,6-Dimethyl-4-(propan-2-yl)aniline (B3052504) serves as a versatile building block in organic synthesis, valued for its unique substitution pattern that can impart specific steric and electronic properties to target molecules. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling before its use in multi-step syntheses.

Substituted anilines are fundamental precursors for a wide array of more complex molecular architectures. The specific arrangement of alkyl groups in 2,6-dimethyl-4-(propan-2-yl)aniline makes it a valuable starting material for creating sterically demanding scaffolds. For instance, anilines are crucial in the synthesis of quinoline (B57606) derivatives, a common motif in pharmacologically active compounds. The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. While direct examples with 2,6-dimethyl-4-(propan-2-yl)aniline are not prevalent in readily available literature, the general transformation is a cornerstone of heterocyclic chemistry.

The steric hindrance provided by the two ortho-methyl groups can be strategically employed to direct the regioselectivity of certain reactions and to create molecules with specific three-dimensional conformations. This is particularly relevant in the design of ligands for transition metal catalysis and in the synthesis of conformationally restricted bioactive molecules.

Table 1: Examples of Functionalized Scaffolds Derived from Substituted Anilines

| Scaffold Type | General Synthetic Method | Potential Role of 2,6-Dimethyl-4-(propan-2-yl)aniline |

|---|---|---|

| Quinolines | Friedländer Annulation, Combes Synthesis, Skraup Synthesis | Provides a substituted benzene (B151609) ring for the fused heterocyclic system. |

| Indoles | Fischer Indole Synthesis | Can be a precursor to the corresponding hydrazine (B178648) for cyclization. |

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly efficient tools in modern organic synthesis. Anilines are frequently employed as the amine component in several named MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example, where an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a di-peptide-like structure. The steric bulk of 2,6-dimethyl-4-(propan-2-yl)aniline could influence the reaction rate and the conformational preferences of the resulting α-acylamino amide product.

Another important MCR is the Passerini three-component reaction , which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While the primary amine of 2,6-dimethyl-4-(propan-2-yl)aniline is not a direct component, it can be a precursor to the corresponding isocyanide, a key reactant in both Ugi and Passerini reactions.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be initiated from aniline (B41778) derivatives. For instance, the synthesis of polycyclic aromatic compounds can be achieved through cascade reactions of divinyl ethers with substituted anilines.

Derivatization Strategies of the Amine Moiety

The primary amine group of 2,6-dimethyl-4-(propan-2-yl)aniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These derivatizations are fundamental for modifying the electronic and physical properties of the molecule and for building more complex structures.

The reaction of the primary amine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of amides. This is a robust and widely used transformation. However, the steric hindrance from the two ortho-methyl groups in 2,6-dimethyl-4-(propan-2-yl)aniline can significantly slow down the reaction rate, often necessitating the use of potent coupling agents or more forcing reaction conditions. Protocols for amide bond formation with sterically hindered anilines often involve in situ formation of acyl fluorides which then react with the amine at elevated temperatures. sdu.dkrsc.org

Urea derivatives can be synthesized by reacting the aniline with isocyanates or by using phosgene (B1210022) or its safer equivalents. nih.gov The reaction with an isocyanate provides a straightforward route to unsymmetrically substituted ureas. Symmetrical ureas can be prepared using reagents like carbonyldiimidazole (CDI).

Table 2: Common Derivatization Reactions of the Amine Group

| Reagent Class | Functional Group Formed | General Reaction Conditions |

|---|---|---|

| Acyl Halides / Carboxylic Acids | Amide | Base, often with a coupling agent (e.g., DCC, EDC, HATU) |

| Isocyanates | Urea | Aprotic solvent, often at room temperature |

| Sulfonyl Chlorides | Sulfonamide | Base (e.g., pyridine, triethylamine) |

Primary aromatic amines readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid- or base-catalyzed and involves the elimination of a water molecule. The formation of a Schiff base from 2,6-dimethyl-4-(propan-2-yl)aniline and an aromatic aldehyde, for example, would proceed under standard conditions, such as refluxing in an appropriate solvent with a catalytic amount of acid. nih.govtsijournals.com The steric hindrance around the nitrogen atom might affect the rate of formation and the stability of the resulting imine.

Schiff bases are versatile intermediates in organic synthesis and can be reduced to secondary amines or used as ligands in coordination chemistry.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene ring of 2,6-dimethyl-4-(propan-2-yl)aniline is susceptible to both electrophilic and nucleophilic substitution reactions, although the substitution pattern and the protonated state of the amine group in the hydrochloride salt significantly influence the outcome of these transformations.

In its free amine form, the -NH2 group is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system through resonance. The isopropyl group at the para position is also an activating, ortho-, para-directing group. The two methyl groups at the ortho positions further activate the ring. However, the positions ortho to the amine are sterically blocked by the methyl groups. Therefore, electrophilic attack is expected to occur at the positions ortho to the isopropyl group (meta to the amine).

When the amine is protonated, as in the hydrochloride salt, the -NH3+ group becomes a strongly deactivating, meta-directing group due to its positive charge and inductive electron withdrawal.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For anilines, direct nitration with strong acids can be problematic due to oxidation and the formation of the anilinium ion, which directs the incoming nitro group to the meta position. byjus.com For sterically hindered anilines like 2,6-dimethylaniline (B139824) derivatives, nitration has been shown to occur at the position para to the amine if it is available, or at the meta position if the para position is blocked.

Halogenation of anilines is typically a very fast reaction. For N,N-dialkylanilines, selective para-bromination or ortho-chlorination can be achieved by first forming the N-oxide. nih.gov

Nucleophilic aromatic substitution (SNAr) on anilines is less common unless the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. The steric hindrance in 2,6-dimethyl-4-(propan-2-yl)aniline would likely make it a poor substrate for SNAr reactions at the positions adjacent to the methyl groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Directing Effect of -NH2 (Free Amine) | Directing Effect of -NH3+ (Hydrochloride) | Predicted Major Product Position |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | Ortho, Para | Meta | Meta to the amine |

| Bromination | Br2, FeBr3 | Ortho, Para | Meta | Meta to the amine |

Acid-Base Chemistry and Salt Interconversions in Synthetic Contexts

The acid-base properties of 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride are fundamental to its manipulation in synthetic organic chemistry. The compound is the hydrochloride salt of the corresponding free base, 2,6-dimethyl-4-(propan-2-yl)aniline. The interconversion between the salt and the free base is a common and crucial step in reaction sequences involving this molecule.

In a synthetic context, the interconversion between the hydrochloride salt and the free base is frequently employed. The hydrochloride salt is often more stable and less susceptible to oxidation than the free amine, making it a suitable form for storage and handling. However, for reactions where the aniline needs to act as a nucleophile, the free base is required.

The liberation of the free base from its hydrochloride salt is typically achieved by treatment with a stronger base. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). The choice of base and reaction conditions depends on the specific requirements of the subsequent synthetic step. For instance, in a typical laboratory procedure, an aqueous solution of 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride would be treated with an aqueous solution of sodium hydroxide until the solution becomes basic. The liberated free aniline, which is often an oil or a solid, can then be extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the free base.

Conversely, the formation of the hydrochloride salt from the free base is accomplished by reacting it with hydrochloric acid (HCl). This is often done to purify the aniline or to prepare a more stable form for storage. The reaction can be carried out by dissolving the free base in a suitable organic solvent and then adding a solution of hydrochloric acid (either aqueous or dissolved in an organic solvent like diethyl ether or methanol). The hydrochloride salt, being less soluble in many organic solvents than the free base, will often precipitate out of the solution and can be collected by filtration.

The following table summarizes the key aspects of the acid-base chemistry and salt interconversions of 2,6-dimethyl-4-(propan-2-yl)aniline hydrochloride.

| Process | Reagents and Conditions | Purpose in Synthesis |

| Deprotonation (Salt to Free Base) | Treatment with a stronger base (e.g., NaOH, NaHCO₃) in a suitable solvent system (often water and an organic solvent for extraction). | To generate the nucleophilic free amine required for subsequent reactions such as acylation, alkylation, or coupling reactions. |

| Protonation (Free Base to Salt) | Reaction with hydrochloric acid (aqueous, gaseous, or in an organic solvent). | For purification of the aniline, to improve stability for storage, or to facilitate handling of the compound. |

It is important to note that while these are general procedures, the specific conditions for these transformations, such as the choice of solvent, temperature, and stoichiometry of the reagents, may need to be optimized for a particular synthetic application.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2,6 Dimethyl 4 Propan 2 Yl Aniline Hydrochloride

Vibrational Spectroscopy Methodologies for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 2,6-Dimethyl-4-(propan-2-yl)aniline (B3052504) hydrochloride, the spectra are dominated by vibrations of the anilinium ion, the substituted benzene (B151609) ring, and the alkyl groups.

In the solid-state FT-IR spectrum, the presence of the anilinium cation (-NH3+) gives rise to a broad absorption band typically observed in the 2500–3000 cm⁻¹ region, resulting from the N-H stretching vibrations. These bands are often complex due to hydrogen bonding with the chloride counter-ion. Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and isopropyl groups are observed in the 2850–2970 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C ring stretching vibrations typically produce sharp bands in the 1450–1600 cm⁻¹ region. The N-H bending (scissoring) vibration of the -NH3+ group is expected around 1500–1600 cm⁻¹. C-H bending vibrations for the alkyl substituents appear in the 1370–1470 cm⁻¹ range.

Table 1: Predicted Vibrational Band Assignments for 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Anilinium (-NH₃⁺) | N-H Stretch | 2500–3000 (broad) | Weak |

| Anilinium (-NH₃⁺) | N-H Bend | 1500–1600 | Weak |

| Aromatic Ring | C-H Stretch | 3000–3100 | Moderate |

| Aromatic Ring | C=C Stretch | 1450–1600 | Strong |

| Isopropyl/Methyl | C-H Stretch | 2850–2970 | Strong |

| Isopropyl/Methyl | C-H Bend | 1370–1470 | Moderate |

| Aromatic Ring | C-N Stretch | 1250–1350 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution.

The structure of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride possesses a plane of symmetry, which simplifies its NMR spectra by rendering the two ortho-methyl groups chemically equivalent, and the two meta-protons on the aromatic ring equivalent.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The protons of the anilinium group (-NH3+) are often broad and may exchange with residual water in the solvent, making their chemical shift and integration variable. The two aromatic protons will appear as a single sharp singlet, as they have no adjacent protons to couple with. The isopropyl group will exhibit a septet for the single methine proton (split by the six equivalent methyl protons) and a doublet for the six methyl protons (split by the single methine proton). The two ortho-methyl groups on the ring will appear as a sharp singlet.

¹³C NMR: The carbon spectrum will show a unique signal for each chemically distinct carbon atom. Due to symmetry, only six signals are expected for the aromatic ring and its substituents. The chemical shifts are influenced by the electron-donating nature of the alkyl groups and the electron-withdrawing effect of the anilinium group. chemicalbook.com Data from related structures like 4-isopropylaniline (B126951) and 2,6-dimethylaniline (B139824) hydrochloride are used to predict the chemical shifts. chemicalbook.comnih.gov

Table 2: Predicted ¹H NMR Spectral Data for 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (positions 3, 5) | ~7.2 | Singlet | 2H |

| -CH(CH₃)₂ | ~3.0 | Septet | 1H |

| Ar-CH₃ (positions 2, 6) | ~2.3 | Singlet | 6H |

| -CH(CH₃)₂ | ~1.2 | Doublet | 6H |

Table 3: Predicted ¹³C NMR Spectral Data for 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C-isopropyl) | ~148 |

| C1 (C-NH₃⁺) | ~130 |

| C2, C6 (C-CH₃) | ~129 |

| C3, C5 (Ar C-H) | ~128 |

| -CH(CH₃)₂ | ~34 |

| -CH(CH₃)₂ | ~23 |

| Ar-CH₃ | ~17 |

While 1D NMR provides essential information, 2D NMR experiments are used to confirm the complete molecular structure by revealing scalar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a key cross-peak would be observed between the isopropyl methine proton (~3.0 ppm) and the isopropyl methyl protons (~1.2 ppm), confirming the presence of the isopropyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations for each C-H bond: the aromatic C-H at (~7.2 ppm, ~128 ppm), the isopropyl methine at (~3.0 ppm, ~34 ppm), the isopropyl methyls at (~1.2 ppm, ~23 ppm), and the ring methyls at (~2.3 ppm, ~17 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity of different fragments. Key expected correlations include:

From the aromatic protons (H3/H5) to carbons C1, C2/C6, C3/C5, and C4.

From the ring methyl protons to carbons C1, C2/C6, and C3/C5.

From the isopropyl methine proton to the aromatic carbon C4, as well as to C3/C5 and the isopropyl methyl carbons. This definitively places the isopropyl group at the C4 position.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of crystalline materials without dissolution. It can detect subtle differences in the local chemical environment that are averaged out in solution. For 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions.

Probe Intermolecular Interactions: The chemical shifts, particularly of the anilinium and aromatic carbons, are sensitive to hydrogen bonding with the chloride ion and π-π stacking interactions between aromatic rings in the crystal lattice.

Determine Molecular Conformation: ssNMR can provide information on the rotational orientation of the isopropyl and methyl groups relative to the benzene ring in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. When analyzing the hydrochloride salt by a technique like electron ionization (EI), the spectrum typically shows the molecular ion (M⁺˙) corresponding to the free base, 2,6-Dimethyl-4-(propan-2-yl)aniline.

The free base has a chemical formula of C₁₁H₁₇N, with a monoisotopic mass of 163.1361 Da. The fragmentation pattern is dictated by the stability of the resulting ions. For this molecule, the most prominent fragmentation pathway is the benzylic cleavage of a methyl group from the isopropyl substituent. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable secondary benzylic carbocation, which would likely be the base peak in the spectrum. nih.govnist.govnist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,6-Dimethyl-4-(propan-2-yl)aniline

| m/z Value | Proposed Fragment | Formula | Notes |

| 163 | [M]⁺˙ | [C₁₁H₁₇N]⁺˙ | Molecular Ion |

| 148 | [M - CH₃]⁺ | [C₁₀H₁₄N]⁺ | Base Peak, loss of a methyl radical from the isopropyl group |

| 120 | [M - C₃H₇]⁺ | [C₈H₁₀N]⁺ | Loss of the isopropyl radical |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While specific crystal structure data for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride is not publicly available, the technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

Ionic Interactions: Strong electrostatic interactions between the positively charged anilinium group (-NH₃⁺) and the negatively charged chloride anion (Cl⁻).

Hydrogen Bonding: A network of N-H···Cl hydrogen bonds would be a primary feature, linking the cations and anions and defining the crystal lattice. nih.gov

Molecular Conformation: The analysis would determine the planarity of the benzene ring and the precise orientation of the methyl and isopropyl substituents relative to the ring.

Unit Cell Parameters: XRD provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. researchgate.netmdpi.com For substituted anilines and their salts, the packing is often influenced by a combination of hydrogen bonding and van der Waals forces to achieve maximum density. researchgate.net

Single-Crystal X-ray Diffraction Methodology and Data Interpretation

Data Interpretation: The interpretation of SCXRD data would reveal the precise geometry of the anilinium ion, including the planarity of the benzene ring and the orientation of the methyl and isopropyl substituents. Crucially, it would confirm the location of the proton on the nitrogen atom and detail the hydrogen bonding interactions between the anilinium cation (N-H⁺) and the chloride anion (Cl⁻). These interactions are fundamental to the stability of the crystal lattice. While specific crystallographic data for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride is not publicly available, the expected findings would be analogous to other substituted aniline (B41778) hydrochlorides, which typically form well-defined hydrogen-bonded networks.

Table 1: Representative Crystallographic Parameters for a Substituted Aniline Hydrochloride (Note: This is a hypothetical data table based on typical values for similar structures, as specific data for the target compound is not available in published literature.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 4 |

| N-H···Cl bond length (Å) | 3.1 |

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is an essential non-destructive technique for analyzing polycrystalline materials. It is particularly crucial in pharmaceutical and chemical development for identifying crystalline phases, assessing purity, and screening for polymorphs—different crystalline forms of the same compound that can exhibit distinct physical properties. chemspider.comresearchgate.net

The PXRD pattern is a fingerprint of a crystalline solid. The sample is exposed to X-rays, and the diffraction angles (2θ) are recorded, producing a diffractogram with peaks of varying intensities. Each crystalline phase produces a unique pattern. For 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, PXRD would be used to confirm the identity of a synthesized batch by matching its pattern against a reference. Furthermore, by analyzing samples prepared under different crystallization conditions (e.g., different solvents, temperatures), one could identify the existence of different polymorphs. chemspider.com The presence of sharp, well-defined peaks in the diffractogram indicates a high degree of crystallinity.

Table 2: Hypothetical PXRD Peak List for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride (Note: This table presents an example of expected data, as an experimental pattern is not publicly available.)

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 45 |

| 17.1 | 5.18 | 100 |

| 20.3 | 4.37 | 60 |

| 24.8 | 3.59 | 85 |

| 28.1 | 3.17 | 50 |

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, the primary electronic transitions observed are π → π* transitions associated with the benzene ring.

The aniline molecule's electronic properties are heavily influenced by the amino group, which acts as an electron-donating group, and by protonation, which occurs in the hydrochloride salt. byjus.com The π → π* transitions in the anilinium ion are expected to occur at different wavelengths compared to the free aniline base. The presence of alkyl substituents (dimethyl and isopropyl) on the ring can also cause subtle shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) due to their inductive effects. researcher.liferesearchgate.net The resulting spectrum provides insight into the electronic structure and conjugation within the molecule.

Table 3: Expected Electronic Transitions for Substituted Anilinium Compounds

| Transition | Typical Wavelength Range (nm) | Description |

| π → π* (Primary) | 200 - 220 | High-energy transition of the aromatic system. |

| π → π* (Secondary) | 250 - 280 | Lower-energy transition, often showing vibrational fine structure. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. birmingham.ac.ukuga.edu This is achieved through high-temperature dynamic flash combustion, where the sample is burned in a stream of oxygen, converting the elements into their gaseous oxides (CO₂, H₂O, NOx). These gases are then separated and quantified. For a hydrochloride salt, chlorine content can be determined by other methods such as titration or ion chromatography.

This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. nih.gov The experimental percentages are compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the correct stoichiometric composition.

Table 4: Elemental Composition of 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride (C₁₁H₁₈ClN)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 132.12 | 66.15 |

| Hydrogen (H) | 18.15 | 9.08 |

| Chlorine (Cl) | 35.45 | 17.75 |

| Nitrogen (N) | 14.01 | 7.02 |

| Total | 199.73 | 100.00 |

Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS)) for Surface Functionalization Studies

Surface-sensitive techniques are indispensable for studying the elemental composition and chemical states at the surface of a material, which is particularly relevant for applications involving interfaces or surface functionalization.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment.

For 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, the high-resolution C 1s spectrum would be deconvoluted into components representing the different carbon environments: C-C/C-H in the alkyl groups and aromatic ring, and C-N for the carbons bonded to nitrogen. The N 1s spectrum would be particularly informative, showing a peak at a higher binding energy (typically ~401-402 eV) characteristic of a protonated amine (N-H⁺), distinguishing it from a neutral amine (~399-400 eV). researchgate.netresearchgate.net

Table 5: Expected XPS Binding Energies for Functional Groups in the Compound

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C / C-H | ~284.8 |

| C 1s | Aliphatic C-C / C-H | ~285.0 |

| C 1s | Aromatic C-N | ~286.0 |

| N 1s | Protonated Amine (-NH₃⁺) | ~401.5 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), involves tuning the X-ray energy across an element's absorption edge. stanford.edu This excites core electrons into unoccupied molecular orbitals. The resulting absorption spectrum provides detailed information about the local bonding environment and molecular orientation. For an aromatic system like the target compound, the carbon K-edge NEXAFS spectrum would exhibit sharp peaks corresponding to transitions of C 1s electrons into unoccupied π* orbitals of the benzene ring, followed by broader resonances from transitions into σ* orbitals. nih.govacs.org The polarization dependence of these features can be used to determine the orientation of the aromatic ring on a substrate surface. nist.gov

Computational Chemistry and Theoretical Investigations of 2,6 Dimethyl 4 Propan 2 Yl Aniline Hydrochloride

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. Methodologies such as Density Functional Theory (DFT) and ab initio methods are instrumental in predicting molecular properties with a high degree of accuracy. scispace.comnih.gov DFT, in particular, has become a popular approach due to its favorable balance between computational cost and accuracy, making it well-suited for studying relatively large molecules. scispace.com Ab initio methods, while computationally more intensive, offer a systematically improvable and rigorous approach to molecular calculations.

The first step in the computational investigation of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2,6-Dimethyl-4-(propan-2-yl)aniline (B3052504) hydrochloride, this would involve determining the most stable conformation of the molecule, including the bond lengths, bond angles, and dihedral angles. scispace.com

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | 1.45 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-N-H | 118.5° |

| C-C-C (aromatic) | 119.5 - 120.5° |

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum, providing information about the electronic transitions and the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 7.2 ppm |

| Chemical Shift (CH₃) | 2.1 - 2.3 ppm | |

| ¹³C NMR | Chemical Shift (Ar-C) | 120 - 145 ppm |

| IR | N-H stretch | 3200 - 3400 cm⁻¹ |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time. For 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, MD simulations could be used to study the flexibility of the propan-2-yl group and the rotational barriers of the methyl groups. Furthermore, these simulations can provide insights into how the molecule interacts with solvent molecules or other surrounding molecules in a condensed phase.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and interpreting the physical properties of the crystalline material.

Table 3: Illustrative Hirshfeld Surface Analysis Contact Percentages for a Hypothetical Crystal Structure of 2,6-Dimethyl-4-(propan-2-yl)aniline Hydrochloride

| Intermolecular Contact | Percentage Contribution |

|---|---|

| H···H | 45% |

| C···H/H···C | 25% |

| N···H/H···N | 15% |

| Cl···H/H···Cl | 10% |

The Molecular Electrostatic Potential (MEP) is a valuable property for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP is typically visualized as a 3D map of electrostatic potential onto the electron density surface. chemrxiv.org Different colors are used to represent regions of varying potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, the MEP map would likely show a region of negative potential around the nitrogen atom of the aniline (B41778) group (in its free base form) and positive potential around the hydrogen atoms of the ammonium (B1175870) group in the hydrochloride salt. researchgate.net

Reaction Pathway Analysis and Mechanistic Computations

Theoretical computations serve as a powerful tool in elucidating the intricate details of chemical reactions. For a molecule such as 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, reaction pathway analysis and mechanistic computations would provide invaluable insights into its reactivity, formation, and degradation. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map out the potential energy surface (PES) of a reaction.

The primary goal of such an analysis is to identify the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points on the PES, which include local minima corresponding to reactants, products, and intermediates, as well as first-order saddle points, known as transition states. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter that governs the reaction rate.

Mechanistic computations for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride could explore various transformations, such as N-alkylation, acylation, or oxidation. By modeling these processes, researchers can predict the geometry of transition states, visualize the vibrational modes corresponding to the reaction coordinate, and calculate the activation energies. This information helps in understanding the regioselectivity and stereoselectivity of reactions and can guide the optimization of synthetic routes or the prediction of metabolic pathways.

For instance, a hypothetical study on the electrophilic substitution of the aniline ring would involve calculating the energies of the reactants (aniline derivative and electrophile), the transition state for the electrophilic attack at different ring positions, and the final products. The results would reveal the most likely site of substitution and the energy barrier for the reaction to occur.

Below is a representative data table illustrating the typical outputs of a mechanistic computation for a hypothetical reaction involving 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride. The values presented are purely illustrative.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| Key Bond Distance (Å) | 2.5 | 1.8 | 1.2 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Calculations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. scienceforecastoa.com For 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, the calculation of various molecular descriptors is the first step in developing such models. These descriptors quantify different aspects of the molecule's structure and are categorized into several groups, including electronic, steric, and hydrophobic parameters.

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.net Steric parameters, on the other hand, describe the size and shape of the molecule, which are critical for its interaction with biological receptors or for its transport properties. Molar refractivity and van der Waals volume are examples of commonly used steric descriptors. ijpras.com

Hydrophobicity is a key property that influences a compound's solubility, membrane permeability, and binding to macromolecules. The logarithm of the octanol-water partition coefficient (logP) is the most widely used measure of hydrophobicity. These parameters, once calculated, can be used to build mathematical models that predict the activity or properties of new, untested compounds. For substituted anilines, QSAR models have been developed to predict properties like soil sorption coefficients and toxicity, often employing descriptors such as logKow, molecular connectivity indices, and quantum chemical parameters. nih.govnih.gov

The following table presents a selection of QSAR/QSPR parameters that would be calculated for 2,6-Dimethyl-4-(propan-2-yl)aniline to serve as a basis for predictive modeling.

| Parameter | Description |

| Electronic Parameters | |

| HOMO Energy (Highest Occupied Molecular Orbital) | Represents the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Represents the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric/Topological Parameters | |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Van der Waals Volume | The volume occupied by the molecule, defined by the van der Waals radii of its atoms. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Hydrophobic Parameters | |

| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity or hydrophobicity of the compound. |

Research Applications in Chemistry and Materials Science

Utilization as a Building Block for Diverse Chemical Scaffolds

The primary amino group and the substituted aromatic ring of 2,6-Dimethyl-4-(propan-2-yl)aniline (B3052504) make it a valuable precursor for constructing a wide array of organic molecules. Its utility is particularly noted in the synthesis of heterocyclic systems and as a monomer for specialized polymers.

While specific literature examples detailing the use of 2,6-Dimethyl-4-(propan-2-yl)aniline in all the following reactions are not widespread, its fundamental structure as a primary aniline (B41778) makes it a suitable substrate for established synthetic methodologies for these heterocyclic scaffolds.

Pyridines and Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can subsequently be oxidized to the corresponding pyridine. organic-chemistry.org In this reaction, a primary amine can be used as the nitrogen source in place of ammonia (B1221849), leading to an N-substituted dihydropyridine. The structure of 2,6-Dimethyl-4-(propan-2-yl)aniline makes it a viable candidate for this role, enabling the introduction of its bulky substituted phenyl group onto the nitrogen atom of the heterocyclic ring. The Hantzsch synthesis and its variations are foundational methods for producing these scaffolds, which are significant in medicinal chemistry. wikipedia.orgnih.gov

Imidazoles: N-Heterocyclic Carbene (NHC) ligands, which are central to modern catalysis, are derived from imidazolium (B1220033) or imidazolinium salts. The synthesis of these precursors often involves the condensation of a bulky aniline with glyoxal (B1671930) to form a diimine intermediate. This intermediate is then cyclized with a one-carbon source (like paraformaldehyde or chloromethyl ethyl ether) to form the five-membered imidazolium ring. researchgate.net Given the extensive use of the closely related 2,6-diisopropylaniline (B50358) in the synthesis of highly effective NHC precursors like IPr and SIPr, 2,6-Dimethyl-4-(propan-2-yl)aniline is an excellent building block for creating novel, sterically demanding NHC ligands with tailored electronic properties.

Benzazepines: Benzazepines are seven-membered nitrogen-containing heterocyclic compounds with significant pharmacological applications. Their synthesis can be achieved through various strategies, often involving intramolecular cyclization reactions. While numerous synthetic routes exist, those starting from appropriately substituted aminobenzyl or arylethylamine precursors are common. The incorporation of 2,6-Dimethyl-4-(propan-2-yl)aniline into a suitable precursor molecule would allow for the synthesis of novel benzazepine derivatives bearing its characteristic substituted aryl moiety.

The chemical oxidative polymerization of aniline and its derivatives is a standard method for producing polyanilines (PANI), a class of conductive polymers with broad applications. nih.gov The process typically involves dissolving the aniline monomer, often as its hydrochloride salt, in an acidic aqueous solution and initiating polymerization with an oxidant such as ammonium (B1175870) persulfate. nih.govnih.govresearchgate.net

This methodology can be directly applied to 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride. The polymerization would proceed via the formation of radical cations, leading to head-to-tail coupling of the monomer units. arxiv.org

General Procedure for Oxidative Polymerization:

The monomer, 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride, is dissolved in an acidic medium (e.g., 1 M HCl). nih.gov

An aqueous solution of an oxidant, typically ammonium persulfate, is added dropwise to initiate the reaction. nih.gov

The reaction proceeds over several hours, often indicated by a significant color change to dark green or brown.

The resulting polymer precipitates and is collected by filtration, washed with the acid solution to remove unreacted monomer and oligomers, and dried. nih.gov

The resulting polymer, poly[2,6-Dimethyl-4-(propan-2-yl)aniline], would possess unique properties due to the substituents on the aromatic ring. The ortho-methyl groups would influence the polymer's chain conformation and solubility, while the para-isopropyl group would further modify its electronic and physical characteristics. Such substituted polyanilines are investigated for applications in sensors, energy storage, and corrosion protection. nih.gov

Applications in Analytical Chemistry as a Derivatization Reagent

Derivatization is a chemical modification technique used in analytical chemistry to convert an analyte into a product with properties more suitable for a given analytical method. mdpi.com This is often done to increase volatility for gas chromatography (GC), improve separation, or enhance the response of a detector (e.g., by adding a chromophore for UV-Vis or a fluorophore for fluorescence detection). nih.govsemanticscholar.org

Primary amines are known to react with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines). This reaction can be utilized in analytical methods where 2,6-Dimethyl-4-(propan-2-yl)aniline acts as a derivatizing reagent for carbonyl-containing analytes. By reacting an aldehyde or ketone analyte with the aniline, a new, larger molecule is formed. This derivative would have significantly different chromatographic properties, such as increased retention time in reversed-phase liquid chromatography, allowing for better separation from matrix interferences.

The aromatic nature of 2,6-Dimethyl-4-(propan-2-yl)aniline means it possesses a strong chromophore that absorbs ultraviolet (UV) light. When it is used to derivatize an analyte that lacks a strong chromophore, the resulting product can be readily detected and quantified using UV-Vis spectroscopy. This is particularly useful in complex samples where the original analyte's signal might be weak or obscured. The formation of the Schiff base derivative introduces the bulky, UV-active 2,6-dimethyl-4-isopropylanilino group, effectively "tagging" the analyte for sensitive spectroscopic detection. While this application is chemically plausible, the use of this specific sterically hindered aniline as a standard derivatization reagent is not extensively documented, likely due to potentially slower reaction kinetics compared to less hindered anilines.

Ligand Design for Catalytic Systems

The steric bulk provided by the two ortho-methyl groups makes 2,6-Dimethyl-4-(propan-2-yl)aniline an exceptionally useful building block for the synthesis of ligands for transition metal catalysis. Bulky ligands are crucial for stabilizing reactive metal centers, promoting specific reaction pathways (e.g., reductive elimination), and inducing selectivity in catalytic transformations.

Two major classes of ligands can be synthesized from this aniline precursor:

N-Heterocyclic Carbene (NHC) Precursors: As mentioned previously, sterically hindered anilines are foundational for modern NHC ligands. These ligands are prized for their strong σ-donating properties and their ability to form highly stable and active metal complexes. The synthesis involves a two-step process to form the imidazolium salt, which is the direct precursor that is deprotonated to generate the free carbene for coordination to a metal center. researchgate.net

Schiff Base Ligands: The condensation reaction between 2,6-Dimethyl-4-(propan-2-yl)aniline and an aldehyde or ketone yields a Schiff base (or imine). researchgate.net These compounds are versatile ligands capable of coordinating to a wide range of metal ions through the imine nitrogen atom. If the aldehyde or ketone partner contains an additional donor atom (such as a hydroxyl group in salicylaldehyde), multidentate ligands can be formed that bind to metal centers with high stability. The steric hindrance from the 2,6-dimethylphenyl group can create a well-defined coordination pocket around the metal, influencing the catalyst's activity and selectivity.

Interactive Table: Ligand Synthesis from 2,6-Dimethyl-4-(propan-2-yl)aniline

| Ligand Type | Precursor Reactants | General Reaction | Resulting Structure (Precursor/Ligand) |

| N-Heterocyclic Carbene (NHC) Precursor | 2,6-Dimethyl-4-(propan-2-yl)aniline, Glyoxal, Paraformaldehyde | 1. Condensation to form diimine.2. Cyclization with C1 source. | Imidazolium Salt |

| Schiff Base Ligand | 2,6-Dimethyl-4-(propan-2-yl)aniline, Aldehyde or Ketone (e.g., Salicylaldehyde) | Condensation (removal of water) | Imine |

Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers

There is no available scientific literature that documents the use of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride as a ligand or directing agent in the synthesis of Metal-Organic Frameworks or coordination polymers. The bulky nature of the parent aniline, 2,6-dimethyl-4-(propan-2-yl)aniline, could theoretically be of interest in designing porous materials; however, no studies have been published that utilize its hydrochloride salt for this purpose. The protonated amine group in the hydrochloride salt would likely influence its coordination chemistry, but this potential has not been explored in the context of MOF or coordination polymer synthesis.

Applications in Homogeneous and Heterogeneous Catalysis Research

Similarly, a comprehensive search of chemical databases and academic journals did not yield any specific examples of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride being employed in either homogeneous or heterogeneous catalysis research. While the parent aniline is a structural analogue of more widely studied compounds like 2,6-diisopropylaniline, which is a key precursor for N-heterocyclic carbene (NHC) ligands used in catalysis, there are no reports of the title compound being used for similar applications. The presence of the hydrochloride moiety would necessitate a deprotonation step to make the nitrogen atom available for ligand synthesis, a route that has not been described in the available literature. Research has focused on the neutral aniline form of related compounds for creating ligands for various catalytic processes, including cross-coupling reactions and olefin metathesis.

Due to the lack of specific research findings for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride in these fields, no data tables or detailed research findings can be presented.

Future Research Directions and Outlook for 2,6 Dimethyl 4 Propan 2 Yl Aniline Hydrochloride

Exploration of Emerging Synthetic Strategies and Sustainable Methodologies

The synthesis of anilines is undergoing a significant transformation, driven by the need for greener, more efficient, and cost-effective processes. Future research will likely focus on moving beyond traditional methods that often require harsh conditions, expensive metal catalysts, and generate significant waste. nih.govacs.org

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as nitroreductases, presents a highly sustainable alternative to conventional precious-metal-catalyzed nitroarene hydrogenation. nih.govacs.org This approach avoids high-pressure hydrogen gas and toxic acids, operating at room temperature and pressure in aqueous solutions. nih.govacs.org Future work will likely involve discovering and engineering more robust enzymes with broader substrate scopes and optimizing continuous flow biocatalytic reactors to improve productivity and simplify downstream processing. nih.gov

Photocatalysis: Visible-light-driven methods are emerging as a powerful tool for aniline (B41778) synthesis. researchgate.net Research into novel photocatalyst systems, such as those combining nickel catalysts with carbon nitride supports, enables the use of mild reaction conditions for cross-coupling reactions. researchgate.net This expands the range of accessible transformations and reduces the reliance on energy-intensive processes.

Microwave-Assisted Synthesis: Microwave technology offers a pathway to significantly accelerate amination and hydroxylation reactions, drastically reducing reaction times from hours to minutes. tandfonline.com A key future direction is the development of catalyst-free and solvent-free microwave-assisted methods, which would represent a major step forward in green chemistry by eliminating the need for transition metals and organic solvents. tandfonline.com

Catalyst- and Additive-Free Methods: Simplifying reaction protocols by removing the need for catalysts and additives is a significant goal. researchgate.net Developing sequential reaction pathways, such as imine condensation–isoaromatization, allows for the synthesis of highly substituted anilines under mild conditions, broadening the scope of functional group tolerance. researchgate.net

Table 1: Comparison of Emerging Aniline Synthesis Methodologies

| Methodology | Key Advantages | Research Focus | Potential Impact |

|---|---|---|---|